molecular formula C6H16ClNO4 B14292240 N-Ethyl-N,N-dimethylethanaminium perchlorate CAS No. 116492-59-2

N-Ethyl-N,N-dimethylethanaminium perchlorate

Cat. No.: B14292240
CAS No.: 116492-59-2
M. Wt: 201.65 g/mol
InChI Key: TUZJVNCNOCMHLW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N,N-dimethylethanaminium perchlorate is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one ethyl group, with a perchlorate anion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dimethylethanaminium perchlorate typically involves the quaternization of N,N-dimethylethylamine with an alkylating agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction can be summarized as follows:

  • Quaternization Reaction: : N,N-dimethylethylamine reacts with an alkylating agent such as ethyl bromide or ethyl iodide to form N-Ethyl-N,N-dimethylethanaminium bromide or iodide.

    N,N-dimethylethylamine+ethyl bromideN-Ethyl-N,N-dimethylethanaminium bromide\text{N,N-dimethylethylamine} + \text{ethyl bromide} \rightarrow \text{N-Ethyl-N,N-dimethylethanaminium bromide} N,N-dimethylethylamine+ethyl bromide→N-Ethyl-N,N-dimethylethanaminium bromide

  • Formation of Perchlorate Salt: : The resulting quaternary ammonium bromide or iodide is then treated with perchloric acid to form this compound.

    N-Ethyl-N,N-dimethylethanaminium bromide+HClO4N-Ethyl-N,N-dimethylethanaminium perchlorate+HBr\text{N-Ethyl-N,N-dimethylethanaminium bromide} + \text{HClO}_4 \rightarrow \text{this compound} + \text{HBr} N-Ethyl-N,N-dimethylethanaminium bromide+HClO4​→N-Ethyl-N,N-dimethylethanaminium perchlorate+HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dimethylethanaminium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted quaternary ammonium compounds.

Scientific Research Applications

N-Ethyl-N,N-dimethylethanaminium perchlorate has diverse applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Investigated for its potential role in biological systems and as a model compound for studying quaternary ammonium interactions.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dimethylethanaminium perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged nitrogen atom can interact with negatively charged sites on biomolecules, influencing their structure and function. The compound’s ability to act as a phase transfer catalyst facilitates the transfer of reactants between different phases, enhancing reaction rates and efficiency.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylamine: A tertiary amine with similar structural features but lacks the quaternary ammonium group.

    N,N-Diethylmethylamine: Another tertiary amine with two ethyl groups and one methyl group attached to the nitrogen atom.

    N,N-Dimethylaminoethane: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.

Uniqueness

N-Ethyl-N,N-dimethylethanaminium perchlorate is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure enhances its solubility in water and its ability to act as a phase transfer catalyst, making it valuable in various applications.

Properties

CAS No.

116492-59-2

Molecular Formula

C6H16ClNO4

Molecular Weight

201.65 g/mol

IUPAC Name

diethyl(dimethyl)azanium;perchlorate

InChI

InChI=1S/C6H16N.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

TUZJVNCNOCMHLW-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.